1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Brand Name: Vulcanchem
CAS No.: 1015846-12-4
VCID: VC2976237
InChI: InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3
SMILES: CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

CAS No.: 1015846-12-4

Cat. No.: VC2976237

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone - 1015846-12-4

Specification

CAS No. 1015846-12-4
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone
Standard InChI InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3
Standard InChI Key DWNLGWZAVQITML-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC
Canonical SMILES CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC

Introduction

Chemical Identity and Properties

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is characterized by specific chemical identifiers and physicochemical properties that define its structure and behavior in various environments.

Basic Chemical Information

The compound is defined by the following properties:

PropertyValue
CAS Number1015846-12-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
IUPAC Name1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone
Standard InChIInChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3
Standard InChIKeyDWNLGWZAVQITML-UHFFFAOYSA-N

Physical and Chemical Characteristics

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone exists as a solid at room temperature with a purity typically above 95% when commercially available. For stability purposes, it is generally stored at -20°C to maintain its structural integrity. The presence of the methoxy group at the ortho position of the phenyl ring contributes to its distinct chemical reactivity profile compared to related compounds with different substitution patterns.

Structural Features

Core Structure

The compound consists of three main structural components:

  • A pyrazole heterocyclic core (a five-membered ring with two adjacent nitrogen atoms)

  • A 2-methoxyphenyl moiety attached to the N1 position of the pyrazole

  • An acetyl (ethanone) group at the 4-position of the pyrazole ring

Structural Comparison with Analogs

The positioning of the methoxy group at the 2-position of the phenyl ring distinguishes this compound from its structural isomers, such as 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, where the methoxy group is at the 4-position . This distinction is significant as it affects:

  • The electronic distribution within the molecule

  • Potential intramolecular hydrogen bonding

  • Interaction capabilities with biological targets

  • Conformational preferences in solution and solid states

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone typically involves the reaction of a pyrazole derivative with a 2-methoxyphenyl compound in the presence of appropriate catalysts. Several synthetic pathways have been documented for similar pyrazole derivatives, which can be adapted for this specific compound.

Specific Synthetic Routes

One documented approach for similar compounds involves:

  • Chalcone Formation: Reaction of an appropriate acetophenone with 2-methoxybenzaldehyde under basic conditions

  • Cyclization: Treatment of the resulting chalcone with hydrazine to form the pyrazole ring

  • Acetylation: Introduction of the acetyl group at the 4-position through appropriate functional group transformations

Alternative synthetic strategies may include:

  • Vilsmeier-Haack reaction with N,N-dimethylformamide (DMF)/POCl3 using appropriate precursors

  • Cyclocondensation reactions involving β-formyl enamides with hydroxylamine hydrochloride

  • One-pot synthesis approaches that reduce the number of isolation and purification steps

Physicochemical Properties and Characterization

Spectroscopic Analysis

Characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides information about the chemical environment of hydrogen and carbon atoms

  • Mass Spectrometry: Confirms the molecular weight and helps establish the molecular formula

  • Infrared Spectroscopy: Identifies key functional groups such as the carbonyl (C=O) of the acetyl group and the C-O-C of the methoxy substituent

Crystallographic Properties

While specific crystallographic data for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is limited in the available literature, studies on related pyrazole derivatives reveal important structural features:

Research Trends and Future Directions

Current Research Focus

Current research involving pyrazole derivatives like 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone focuses on:

  • Development of more efficient and environmentally friendly synthetic methodologies

  • Comprehensive evaluation of biological activities across multiple disease models

  • Structure-based design approaches to optimize properties for specific targets

  • Exploration of novel applications beyond traditional pharmaceutical uses

Future Research Opportunities

Potential future directions for research on this compound include:

  • Detailed mechanistic studies to elucidate its mode of action in biological systems

  • Development of targeted delivery systems to enhance its efficacy and reduce potential side effects

  • Investigation of its potential in combination therapies with established drugs

  • Exploration of its applications in agricultural chemistry and material science

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